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Compound of Interest

Compound Name: (S)-1-Prolylpiperazine

Cat. No.: B15308870

An In-depth Technical Guide to (S)-1-
Prolylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-1-Prolylpiperazine, a chiral
molecule incorporating both a proline and a piperazine moiety. Due to the limited availability of
data for this specific compound in public scientific databases, this guide focuses on its deduced
chemical properties, a representative synthetic protocol, and the potential research applications
based on the functionalities of its constituent parts.

Chemical Identity and Properties

(S)-1-Prolylpiperazine, systematically named (S)-1-(pyrrolidine-2-carbonyl)piperazine, is a
chemical entity formed by the amide linkage of the amino acid (S)-proline and piperazine. While
a universally recognized CAS number is not readily available in major chemical databases, its
fundamental properties can be derived from its structure.

Table 1: Physicochemical Properties of (S)-1-Prolylpiperazine
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Property

Value

Notes

Systematic Name

(S)-1-(pyrrolidine-2-

carbonyl)piperazine

IUPAC Nomenclature

Molecular Formula CoH17N30
] Calculated from the molecular
Molecular Weight 183.26 g/mol
formula
) ) By analogy to similar small
Appearance Expected to be a solid or oil
molecules
Expected to be soluble in
- ) Due to the presence of polar
Solubility water and polar organic ]
functional groups
solvents
o ) ) Inherited from the L-proline
Chirality Chiral, (S)-enantiomer

precursor

Synthesis Methodology

The synthesis of (S)-1-Prolylpiperazine can be achieved through standard peptide coupling

procedures. A common and effective method involves the coupling of N-protected (S)-proline

with piperazine, followed by deprotection.

Experimental Protocol: Synthesis of (S)-1-Prolylpiperazine via Carbodiimide Coupling

Materials:

» N-Boc-(S)-proline

e Piperazine

» N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

(EDC)

e Hydroxybenzotriazole (HOB)

e Dichloromethane (DCM)
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Trifluoroacetic acid (TFA)

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography
Procedure:
e Coupling Reaction:

o Dissolve N-Boc-(S)-proline (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM
in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

o Cool the solution to 0 °C in an ice bath.

o Add DCC or EDC (1.1 equivalents) to the solution and stir for 15 minutes to pre-activate
the carboxylic acid.

o In a separate flask, dissolve a large excess of piperazine (e.g., 5-10 equivalents to prevent
di-acylation) in DCM.

o Slowly add the piperazine solution to the activated N-Boc-(S)-proline mixture at 0 °C.
o Allow the reaction to warm to room temperature and stir for 12-24 hours.
o Monitor the reaction progress by thin-layer chromatography (TLC).

o Work-up and Purification of the Intermediate:

o Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was
used.

o Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
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o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purify the crude product (N-Boc-(S)-1-Prolylpiperazine) by silica gel column
chromatography.

o Deprotection:
o Dissolve the purified N-Boc-(S)-1-Prolylpiperazine in DCM.
o Add an excess of trifluoroacetic acid (TFA) dropwise at 0 °C.

o Stir the mixture at room temperature for 1-2 hours until the deprotection is complete
(monitored by TLC).

o Concentrate the reaction mixture under reduced pressure to remove excess TFA and
solvent.

o Dissolve the residue in a minimal amount of water and basify with a suitable base (e.g.,
sodium hydroxide or sodium bicarbonate) to obtain the free amine.

o Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

o Dry the combined organic extracts, filter, and concentrate to yield (S)-1-Prolylpiperazine.

Potential Applications and Research Context

Piperazine and its derivatives are prevalent scaffolds in medicinal chemistry, known for their
wide range of biological activities. The incorporation of a proline moiety introduces rigidity and a
specific stereochemical conformation, which can be crucial for molecular recognition by
biological targets.

o Drug Discovery: Proline-piperazine hybrids can be explored as scaffolds for the development
of novel therapeutic agents, particularly targeting proteases or peptidomimetic interactions.
Many piperazine derivatives exhibit central nervous system activity.

o Catalysis: Chiral amines derived from proline are used as organocatalysts in various
asymmetric syntheses. (S)-1-Prolylpiperazine could be investigated for its catalytic activity.
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» Material Science: The rigid and functionalized nature of this molecule could lend itself to
applications in the development of novel polymers or supramolecular assemblies.

Visualizations

Diagram 1: Synthetic Workflow for (S)-1-Prolylpiperazine

Step 1: Peptide Coupling

DCC/EDC, HOBt
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Click to download full resolution via product page
Caption: A logical workflow for the two-step synthesis of (S)-1-Prolylpiperazine.

 To cite this document: BenchChem. [(S)-1-Prolylpiperazine CAS number and molecular
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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